4-Bromo-3-chloroanisole

Vue d'ensemble

Description

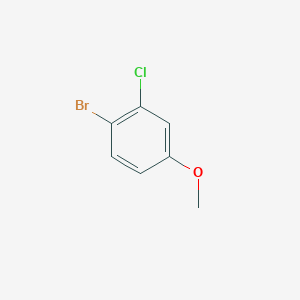

4-Bromo-3-chloroanisole, with the chemical formula C7H6BrClO, is a compound known for its applications in various chemical processes. This colorless liquid, also referred to as 4-Bromo-3-chloromethoxybenzene, is characterized by its bromine, chlorine, and methoxy functional groups .

Méthodes De Préparation

4-Bromo-3-chloroanisole is generally synthesized by reacting p-hydroxyanisole with cuprous bromide (CuBr2) and cuprous chloride (CuCl). The reaction conditions can be adjusted according to specific requirements, and the most commonly used reaction solvents are dimethylsulfamide (DMSO) or dimethylformamide (DMF) .

Analyse Des Réactions Chimiques

4-Bromo-3-chloroanisole undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Development

4-Bromo-3-chloroanisole serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized in the development of anti-inflammatory and analgesic drugs. For instance, research indicates that compounds synthesized from this compound have shown efficacy in treating pain and inflammation, making it a valuable building block in medicinal chemistry .

Agrochemical Formulations

In the agrochemical sector, this compound is employed in formulating pesticides and herbicides. Its chemical properties contribute to enhanced crop protection and yield. The compound's role in developing effective agrochemicals is critical for sustainable agricultural practices, as it aids in managing pests while minimizing environmental impact .

Material Science

The compound is also significant in material science, particularly in the formulation of specialty materials such as polymers and resins. These materials require specific chemical properties for improved performance in various applications, including coatings and adhesives. The incorporation of this compound into these materials can enhance their durability and functionality .

Environmental Chemistry

Research into the environmental behavior of this compound has gained traction, particularly concerning its degradation and pollutant dynamics. Studies focus on understanding how this compound behaves in different environmental conditions, contributing to strategies for pollution remediation. The insights gained from such research are essential for developing effective environmental management practices .

Synthesis of Aromatic Compounds

This compound is utilized in organic synthesis to create more complex aromatic compounds. These compounds are crucial for producing dyes and pigments used across various industries, including textiles and plastics. The versatility of this compound in synthesizing other aromatic derivatives underscores its importance in chemical research and industrial applications .

Case Study 1: Pharmaceutical Synthesis

A study highlighted the use of this compound as a precursor in synthesizing a novel anti-inflammatory agent. The synthesis involved several steps where this compound was transformed into an active pharmaceutical ingredient (API), demonstrating its utility in drug development .

Case Study 2: Agrochemical Efficacy

In agricultural research, trials involving formulations containing this compound showed a significant reduction in pest populations while maintaining crop health. This dual benefit illustrates the compound's effectiveness as an agrochemical agent .

Mécanisme D'action

Although the precise mechanism of action for 4-Bromo-3-chloroanisole remains elusive, it is believed to function as an inhibitor of specific enzymes and proteins. The compound is thought to interact with the active sites of enzymes and proteins, effectively impeding their activity .

Comparaison Avec Des Composés Similaires

4-Bromo-3-chloroanisole can be compared with other similar compounds, such as:

4-Bromoanisole: Similar in structure but lacks the chlorine atom.

3-Chloroanisole: Similar in structure but lacks the bromine atom.

4-Bromo-3-methylaniline: Contains a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its combination of bromine, chlorine, and methoxy functional groups, which confer specific reactivity and applications .

Activité Biologique

4-Bromo-3-chloroanisole is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₇H₆BrClO

- Molecular Weight : 221.48 g/mol

- CAS Number : 16817-43-9

- Purity : Generally ≥97% in commercial preparations

- Physical Properties :

- Melting Point: 27-28 °C

- Boiling Point: 240-245 °C

- Flash Point: 113 °C

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. For example, studies have shown that it can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain and conditions used .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with cellular membranes and disrupt normal cellular functions, potentially through:

- Inhibition of Enzymatic Activity : It may inhibit specific metabolic enzymes involved in pathogen survival.

- Disruption of Membrane Integrity : The compound has been shown to affect membrane permeability, leading to cell lysis in sensitive organisms .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound was particularly effective against Gram-positive bacteria, with a significant reduction in colony-forming units (CFUs) observed after treatment. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using various human cell lines. The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential applications in cancer therapy, where targeted cytotoxicity could minimize damage to healthy tissues .

Research Findings Summary Table

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFFQYRWSRMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373596 | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-46-5 | |

| Record name | 1-Bromo-2-chloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.